tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate
Brand Name: Vulcanchem
CAS No.: 410529-86-1
VCID: VC21205486
InChI: InChI=1S/C18H22NO5PS/c1-18(2,3)24-17(20)19-26(22,23)14-25(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20)
SMILES: CC(C)(C)OC(=O)NS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C18H22NO5PS
Molecular Weight: 395.4 g/mol

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate

CAS No.: 410529-86-1

Cat. No.: VC21205486

Molecular Formula: C18H22NO5PS

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate - 410529-86-1

Specification

CAS No. 410529-86-1
Molecular Formula C18H22NO5PS
Molecular Weight 395.4 g/mol
IUPAC Name tert-butyl N-(diphenylphosphorylmethylsulfonyl)carbamate
Standard InChI InChI=1S/C18H22NO5PS/c1-18(2,3)24-17(20)19-26(22,23)14-25(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20)
Standard InChI Key UCMWADAMYQKLQA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Chemical Identity and Properties

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate, formally known by its IUPAC name tert-butyl [(diphenylphosphoryl)methyl]sulfonylcarbamate, possesses a complex molecular structure that contributes to its unique chemical behavior. This compound features a tert-butyl group connected to a carbamate moiety, which is further linked to a sulfonyl group and a diphenylphosphoryl methyl component.

The fundamental chemical characteristics of this compound are summarized in the following table:

PropertyValue
CAS Number410529-86-1
Molecular FormulaC₁₈H₂₂NO₅PS
Molecular Weight395.41 g/mol
IUPAC Nametert-butyl [(diphenylphosphoryl)methyl]sulfonylcarbamate
MDL NumberMFCD17676740
InChI KeyUCMWADAMYQKLQA-UHFFFAOYSA-N

The chemical structure consists of two phenyl rings attached to a phosphoryl group, which is connected to a methyl group that links to a sulfonylcarbamate with a tert-butyl end group. This arrangement contributes to the compound's distinctive reactivity profile and applications in pharmaceutical synthesis .

The compound's InChI code (1S/C18H22NO5PS/c1-18(2,3)24-17(20)19-26(22,23)14-25(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20)) provides a detailed representation of its structure, emphasizing the precise arrangement of atoms and bonds that define its molecular geometry .

Concentration1 mg5 mg10 mg
1 mM2.529 mL12.6451 mL25.2902 mL
5 mM0.5058 mL2.529 mL5.058 mL
10 mM0.2529 mL1.2645 mL2.529 mL

These calculations are based on the molecular weight of 395.41 g/mol and represent the volume of solvent required to achieve the specified concentration .

Solubility Enhancement

To enhance the solubility of tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate in solution, researchers recommend the following techniques:

  • Heat the sample tube to 37°C

  • Oscillate in an ultrasonic bath for an appropriate duration

  • Select appropriate solvents based on the compound's solubility profile

  • Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing

These procedures facilitate the dissolution of the compound and help maintain the integrity of the prepared solutions for experimental use.

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